Rhodblock 6 is an inhibitor of the Rho pathway. It acts by specifically abrogating Rho kinase activity.
Related Compounds
N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide
Compound Description: This compound features a 1H-indazole core directly linked to a 4-methoxybenzenesulfonamide moiety. This compound was investigated for its crystal structure and intermolecular interactions. []
Relevance: This compound shares the core 1H-indazol-5-yl structure with N-(1H-indazol-5-yl)cyclobutanecarboxamide. The key difference lies in the replacement of the cyclobutanecarboxamide group with a 4-methoxybenzenesulfonamide group. This comparison highlights the potential for exploring diverse substituents at the 5-position of the indazole ring while maintaining structural similarity to the target compound. []
Compound Description: This series involves a 1-methyl-1H-indazole scaffold connected to an isonicotinamide moiety through the 5-position. Aryl substitutions on the isonicotinamide nitrogen provide diversity within the series. These compounds were evaluated for anticancer activity against a panel of cancer cell lines. []
Compound Description: BMS-694153 is a complex molecule with a 7-methyl-1H-indazol-5-yl group embedded within a larger structure. This compound is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor, showing promise for migraine treatment. []
Relevance: While structurally more complex than N-(1H-indazol-5-yl)cyclobutanecarboxamide, BMS-694153 showcases a 1H-indazol-5-yl group incorporated into a larger framework. This example highlights the potential for incorporating the target compound's core structure into more complex molecules for investigating diverse biological targets. []
Compound Description: This compound, like BMS-694153, incorporates a 7-methyl-1H-indazol-5-yl group into a complex multi-ring system. HTL22562 acts as a potent and selective CGRP receptor antagonist, highlighting its potential for treating migraine. []
Relevance: Similar to BMS-694153, HTL22562 demonstrates the integration of the 1H-indazol-5-yl motif within larger molecular architectures. This further emphasizes the adaptability of this core structure in drug discovery efforts targeting diverse therapeutic areas. []
Compound Description: ITP-2 features a 1H-indazol-5-yl group connected to a pyrimidine ring via an oxymethylene linker. It functions as a novel small-molecule activator of Kv11.1 (hERG) channels. []
Relevance: ITP-2 demonstrates the introduction of an ether linkage at the 5-position of the indazole ring. This example expands the scope of structural modifications around N-(1H-indazol-5-yl)cyclobutanecarboxamide, suggesting possibilities for incorporating ether-linked substituents for exploring new chemical space and biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Protein tyrosine kinase (PTK) inhibitors are potential antiproliferative agents for diseases caused by the hyperactivity of PTKs. Tyrphostins are a class of antiproliferative compounds which act as PTK blockers. PTK inhibitors which preferentially inhibit the epidermal growth factor (EGF) receptor kinase block EGF-dependent cell proliferation. RG-14620 is an inhibitor of epidermal growth factor (EGF) receptor kinase with an IC50 value of 3 µM in HT-22 cells. RG-14620 is an EGFR inhibitor. It is a non-phenolic tyrphostin analog, which is selective for the EGF receptor and long acting. It inhibits EGF-stimulated HER14 cell proliferation (IC50=3 µM) as well as tumor growth in vivo.
RGFP109 is a brain-penetrant inhibitor of histone deacetylases (HDACs; IC50s = 60 and 50 nM; Kis = 32 and 5 nM for HDAC1 and HDAC3 in cell-free assays, respectively). It has been shown to upregulate frataxin mRNA levels in cultured cells obtained from Friedreich’s ataxia patients and in a GAA repeat-based mouse model of Friedreich’s ataxia. RG-2833, also known as RGFP-109, is a histone deacetylase inhibitor (HDACi). RG-2833 may be potentially useful for the neurodegenerative disease Friedreich ataxia (FRDA).
RG3039, also known as PF-06687859, is a potent DcpS inhibitor. DcpS is a therapeutic target for spinal muscular atrophy. Spinal muscular atrophy (SMA) is caused by deletion or mutation of both copies of the SMN1 gene which produces an essential protein known as SMN. RG3039 improves motor function in SMA mice. RG3039 also showed activity to improve survival, function and motor unit pathologies in two SMA mouse models.
RG7167 is a potent, orally bioavailable, highly selective MEK inhibitor. It potently inhibits the MAPK signaling pathway activation and tumor cell growth. Single-agent oral administration resulted in complete tumor regression in xenograft models.